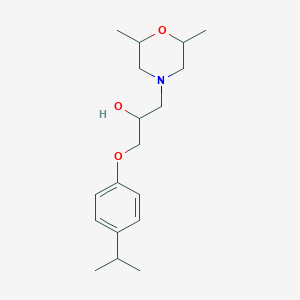
1-(2,6-Dimethyl-4-morpholinyl)-3-(4-propan-2-ylphenoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-dimethyl-4-morpholinyl)-3-(4-propan-2-ylphenoxy)-2-propanol is an alkylbenzene.
Scientific Research Applications
Fungicidal Activity
- Chemoenzymic Synthesis and Fungicidal Activity: A study focused on the synthesis of optically pure stereoisomers of a morpholine derivative, closely related to the chemical . These stereoisomers displayed significant fungicidal activity against various fungi, showing the potential of such compounds in agricultural applications (Bianchi et al., 1992).
Crystallographic Studies
- Structural Analysis of Morpholine Derivatives: Research on compounds structurally similar to 1-(2,6-Dimethyl-4-morpholinyl)-3-(4-propan-2-ylphenoxy)-2-propanol revealed insights into their crystal structures, aiding in the understanding of their chemical properties and potential applications (Hu et al., 2006).
Solar Energy Conversion
- Co-sensitization in Dye-sensitized Solar Cells: A study demonstrated the use of related morpholine derivatives in the co-sensitization of solar cells to improve photoelectric conversion efficiency. This showcases the potential of such compounds in renewable energy technologies (Wu et al., 2009).
Chemical Synthesis
Synthesis of Acylsilanes
Research involving morpholine amides, related to the compound of interest, focused on the synthesis of acylsilanes, highlighting the compound's utility in organic synthesis (Lettan et al., 2006).
Synthesis of Antimicrobial Compounds
A study on the synthesis of 1,3,4-oxadiazole compounds, which include morpholine derivatives, highlighted their antimicrobial properties. This indicates the potential use of such compounds in developing new antimicrobial agents (Gul et al., 2017).
Pharmacological Research
- Neurokinin-1 Receptor Antagonist Development: Research into neurokinin-1 receptor antagonists utilized compounds structurally similar to 1-(2,6-Dimethyl-4-morpholinyl)-3-(4-propan-2-ylphenoxy)-2-propanol, demonstrating their potential in the development of treatments for conditions like depression and emesis (Harrison et al., 2001).
Catalysis
- Palladium-Catalyzed Aminations: A study explored the use of phosphine-functionalized imidazolium ligands, involving morpholine derivatives, in palladium-catalyzed aminations. This highlights the role of such compounds in facilitating chemical reactions (Shi et al., 2008).
properties
Product Name |
1-(2,6-Dimethyl-4-morpholinyl)-3-(4-propan-2-ylphenoxy)-2-propanol |
|---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C18H29NO3/c1-13(2)16-5-7-18(8-6-16)21-12-17(20)11-19-9-14(3)22-15(4)10-19/h5-8,13-15,17,20H,9-12H2,1-4H3 |
InChI Key |
QNIGLMISXJYUPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1226108.png)
![2-Chloro-5-[[[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1226109.png)
![N-(2-furanylmethyl)-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1226110.png)
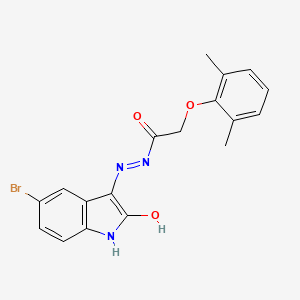
![4-[[(3,6-Dichloro-2-methoxyphenyl)-oxomethyl]amino]benzoic acid propyl ester](/img/structure/B1226115.png)
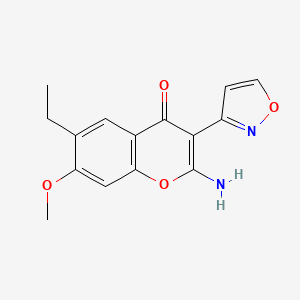
![(4-Tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B1226117.png)
![2-Amino-4-(2-chlorophenyl)-6-[(4-chlorophenyl)thio]pyridine-3,5-dicarbonitrile](/img/structure/B1226120.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide](/img/structure/B1226121.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B1226122.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide](/img/structure/B1226124.png)
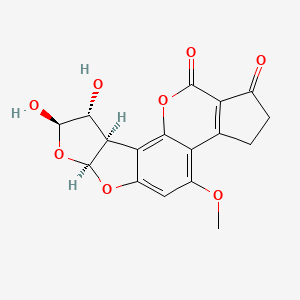
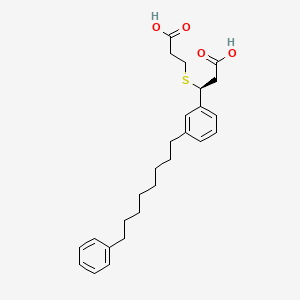
![N-(3-acetylphenyl)-2-[[6-chloro-3-(2-hydroxypropyl)-4-methyl-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1226130.png)